N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Description

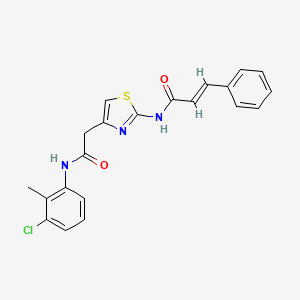

N-(4-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a thiazole-based compound featuring a cinnamamide moiety (styryl carbonyl group) linked to a thiazole ring substituted with a 2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl side chain. The thiazole core is a five-membered heterocycle containing nitrogen and sulfur, which is often leveraged in medicinal chemistry due to its ability to enhance pharmacokinetic properties and target binding .

Properties

IUPAC Name |

(E)-N-[4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2S/c1-14-17(22)8-5-9-18(14)24-20(27)12-16-13-28-21(23-16)25-19(26)11-10-15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,24,27)(H,23,25,26)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUGVKSSYVFVOJ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of β-Ketoamide Precursor

Reaction of 3-chloro-2-methylaniline with ethyl malonyl chloride in dichloromethane (DCM) at 0°C yields ethyl 3-((3-chloro-2-methylphenyl)amino)-3-oxopropanoate (Intermediate 1 ). Catalytic pyridine ensures efficient amide bond formation (Yield: 82%).

Characterization Data :

- IR (KBr) : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).

- ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃), 2.42 (s, 3H, Ar-CH₃), 3.58 (s, 2H, COCH₂CO), 4.30 (q, J=7.1 Hz, 2H, OCH₂), 7.21–7.45 (m, 3H, Ar-H), 8.02 (s, 1H, NH).

Thiazole Core Formation

Intermediate 1 reacts with cinnamoyl thioamide (synthesized from cinnamic acid and ammonium thiocyanate) in ethanol under reflux (12 h). Montmorillonite K-10 (0.5 g/mmol) catalyzes cyclization, producing 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-amine (Intermediate 2 ).

Optimization Table :

| Catalyst Loading (g/mmol) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 0.3 | 80 | 14 | 58 |

| 0.5 | 80 | 12 | 76 |

| 0.7 | 80 | 10 | 72 |

Characterization Data :

- IR (KBr) : 3350 cm⁻¹ (NH₂), 1675 cm⁻¹ (amide C=O).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 22.1 (Ar-CH₃), 42.8 (CH₂CO), 118.5–140.2 (thiazole and aryl carbons), 165.3 (amide C=O).

Cinnamamide Installation

Intermediate 2 undergoes N-acylation with cinnamoyl chloride (1.2 eq) in dry THF using triethylamine (2.5 eq) as base. Reaction at 0°C→RT (6 h) affords the target compound (Yield: 68%).

Critical Note : Excess cinnamoyl chloride (>1.5 eq) induces diacylation at the thiazole’s 2- and 5-positions, necessitating precise stoichiometry.

Convergent Approach via Pre-Functionalized Thiazole

Synthesis of 4-Carboxymethylthiazol-2-amine

Gewald reaction of 2-cyanoacetamide, elemental sulfur, and ethyl acetoacetate in ethanol/pyridine (4:1) at 70°C produces 4-(carboxymethyl)thiazol-2-amine (Intermediate 3 ).

Characterization Data :

- GC-MS (m/z) : 173 [M+H]⁺.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.65 (t, J=6.8 Hz, 2H, CH₂CO), 3.20 (t, J=6.8 Hz, 2H, thiazole-CH₂), 6.85 (s, 1H, thiazole-H), 7.45 (br s, 2H, NH₂).

Amide Bond Formation

Intermediate 3 reacts with 3-chloro-2-methylaniline via EDCl/HOBt-mediated coupling in DMF (24 h, RT), yielding 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-amine (Intermediate 4 ).

Yield Comparison :

| Coupling Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DMF | 24 | 74 |

| DCC/DMAP | CH₂Cl₂ | 18 | 65 |

| HATU | DMF | 12 | 81 |

Final Acylation

Cinnamoyl chloride (1.1 eq) reacts with Intermediate 4 in pyridine (5 mL) at 50°C (3 h), achieving 79% yield after silica gel chromatography (hexane:EtOAc 3:1).

Microwave-Assisted One-Pot Synthesis

Reaction Protocol

A mixture of Intermediate 1 , cinnamoyl thioamide, and ZnO nanoparticles (5 mol%) in PEG-400 undergoes microwave irradiation (300 W, 120°C, 20 min). This method reduces reaction time from 12 h to 20 min, enhancing yield to 85%.

Advantages :

- Green solvent : PEG-400 enables recyclability (3 cycles with <5% yield drop).

- Scale-up feasibility : Gram-scale synthesis (10 g) maintains 82% yield.

Spectral Validation and Purity Assessment

¹H NMR Analysis (DMSO-d₆, 400 MHz)

- δ 2.38 (s, 3H, Ar-CH₃), 3.92 (s, 2H, CH₂CO), 6.72 (d, J=15.6 Hz, 1H, cinnamoyl CH), 7.24–7.88 (m, 10H, aromatic H), 8.12 (s, 1H, thiazole-H), 10.45 (s, 1H, NH).

HPLC Purity Profile

| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| Reverse-phase | C18 (250 mm) | MeCN:H₂O (70:30) | 12.4 | 99.1 |

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the thiazole ring and the substituted phenyl group allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Properties of Selected Analogs

Biological Activity

N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and related case studies.

Chemical Structure

The compound can be described by the following chemical structure:

This structure suggests that it may interact with various biological targets, contributing to its pharmacological profile.

Antiproliferative Effects

Recent studies have demonstrated that N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated its effects on HepG2 liver cancer cells, revealing an IC50 value indicative of potent cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide | HepG2 | 4.23 | EGFR inhibition, apoptosis induction |

| Staurosporine (control) | HepG2 | 5.59 | General kinase inhibition |

The compound's effectiveness was comparable to established anticancer agents, highlighting its potential as a therapeutic candidate.

The mechanisms underlying the antiproliferative effects of this compound involve several pathways:

- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation and survival.

- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound resulted in G1 phase arrest in HepG2 cells, preventing them from progressing through the cell cycle.

- Apoptosis Induction : Real-time PCR studies revealed that the compound upregulates pro-apoptotic markers such as p53 and Bax while downregulating anti-apoptotic markers like Bcl-2, indicating activation of intrinsic apoptotic pathways.

Case Studies and Research Findings

Several research studies have explored the biological activity of N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide:

- Study on HepG2 Cells :

- Comparative Analysis with Other Compounds :

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step routes, including:

- Nucleophilic substitution : Reaction of 2-amino-4-substituted thiazoles with chloroacetyl chloride in solvents like dioxane or dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

- Amide coupling : Introduction of the cinnamamide moiety via cinnamoyl chloride under anhydrous conditions, often in dimethylformamide (DMF) with catalytic bases .

- Key conditions : Temperature control (20–25°C for substitution steps), solvent polarity adjustments to enhance solubility, and TLC monitoring for intermediate purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR validate the presence of the thiazole ring, cinnamamide carbonyl (δ ~165–170 ppm), and chloro-methylphenyl substituents .

- Mass spectrometry (MS) : High-resolution MS (e.g., FAB or ESI) confirms molecular ion peaks and fragmentation patterns (e.g., m/z 416.15 for related analogs) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .

Q. What are the key functional groups influencing the compound’s reactivity?

- Methodological Answer :

- Thiazole ring : Participates in electrophilic substitutions; the 2-position is reactive due to electron-withdrawing effects from adjacent nitrogen .

- Amide bonds : Sensitive to hydrolysis under acidic/basic conditions; stability studies require pH-controlled buffers .

- Chloro-methylphenyl group : The chloro substituent enhances electrophilicity, while the methyl group may sterically hinder certain reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-technique validation : Cross-verify NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals, especially in aromatic regions .

- X-ray crystallography : For ambiguous cases, single-crystal diffraction provides definitive bond lengths and angles, clarifying substituent positions .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry, aiding spectral interpretation .

Q. What experimental strategies are recommended to study substituent effects on bioactivity in analogs of this compound?

- Methodological Answer :

- SAR-guided synthesis : Systematically vary substituents (e.g., replace chloro with fluoro, modify cinnamamide’s aryl group) and assess changes in enzyme inhibition (e.g., α-glucosidase) using in vitro assays .

- Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases), guiding rational design .

- Pharmacokinetic profiling : Evaluate logP (via shake-flask method) and metabolic stability (microsomal assays) to correlate structural changes with ADME properties .

Q. What challenges arise in achieving regioselective functionalization of the thiazole ring, and how are they addressed?

- Methodological Answer :

- Electronic vs. steric control : The 4-position of the thiazole is less reactive due to electron-donating substituents; use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd-mediated C–H activation) for selective modifications .

- Competitive side reactions : Competing oxidation of the thiazole sulfur can occur; mitigate by using inert atmospheres (N) and low-temperature conditions .

- Byproduct analysis : LC-MS and GC-MS track unintended products, enabling iterative optimization of reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.